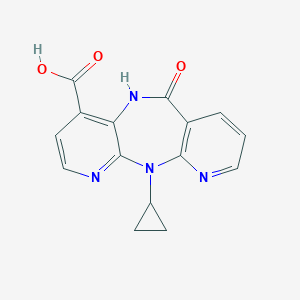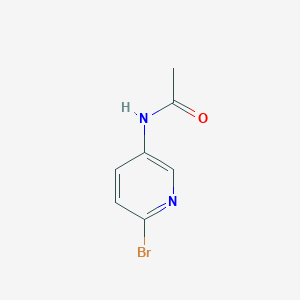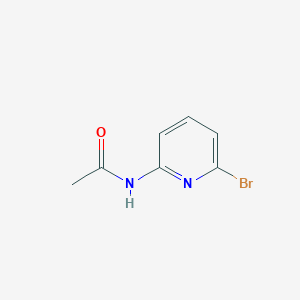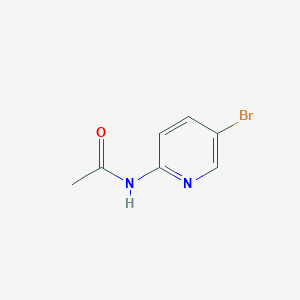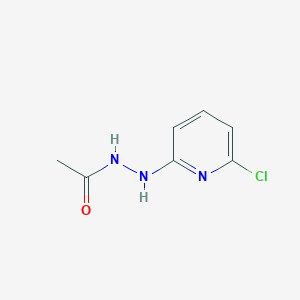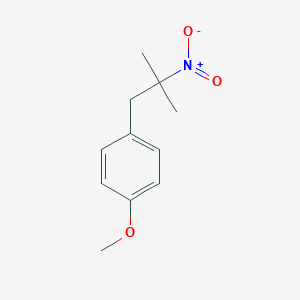
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene
Vue d'ensemble
Description
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene, also known as MNPN, is a chemical compound that belongs to the family of aromatic compounds. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-cancer and anti-inflammatory effects of 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene.
Effets Biochimiques Et Physiologiques
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has also been shown to reduce inflammation in animal models of disease. Additionally, 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene is also stable under a range of conditions, making it suitable for use in various assays and experiments. However, 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene. One potential direction is to further investigate its anti-cancer and anti-inflammatory effects, including its potential use in combination with other drugs. Another direction is to study its potential as a fluorescent probe for imaging biological systems, as well as its use as a ligand for the synthesis of metal complexes. Further studies are also needed to fully understand the mechanism of action of 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene and its potential side effects.
In conclusion, 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has shown promising results in various studies, and further research is needed to fully understand its potential applications.
Applications De Recherche Scientifique
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has also been used as a fluorescent probe for imaging biological systems and as a ligand for the synthesis of metal complexes.
Propriétés
Numéro CAS |
85628-47-3 |
|---|---|
Nom du produit |
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-methoxy-4-(2-methyl-2-nitropropyl)benzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,12(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3 |
Clé InChI |
XOMDMKZXUTVKMM-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
SMILES canonique |
CC(C)(CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

